2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene
Overview
Description
2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7ClF2O2 It is a derivative of benzene, characterized by the presence of chloro, difluoro, and methoxymethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene typically involves the introduction of chloro, difluoro, and methoxymethoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups. For example, starting with a difluorobenzene derivative, chlorination and subsequent methoxymethoxylation can be achieved under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like chloro and difluoro can influence the reactivity and stability of the compound. These groups can affect the electron density on the benzene ring, making it more or less reactive towards nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene: Similar in structure but with different positions of the substituents.
1,3-Difluorobenzene: Lacks the chloro and methoxymethoxy groups, making it less reactive in certain reactions.
Oxyfluorfen: Contains similar halogenated aromatic structure but with different functional groups and applications
Uniqueness
2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene is unique due to the specific combination of chloro, difluoro, and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c1-12-4-13-6-3-2-5(10)7(9)8(6)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHPHAIQUGGPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242741 | |
Record name | 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749230-34-0 | |
Record name | 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749230-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-difluoro-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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